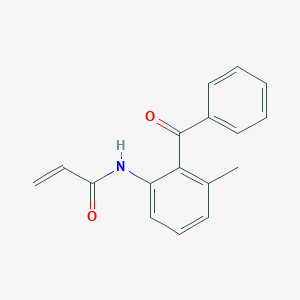
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP belongs to the class of chalcones, which are compounds that have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide is not fully understood. However, studies have suggested that N-(2-Benzoyl-3-methylphenyl)prop-2-enamide may exert its biological effects by modulating various signaling pathways such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Benzoyl-3-methylphenyl)prop-2-enamide can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In vivo studies have shown that N-(2-Benzoyl-3-methylphenyl)prop-2-enamide can inhibit tumor growth, reduce inflammation, and improve oxidative stress-related parameters. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide is its potential as a therapeutic agent for various diseases. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the major limitations of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide in humans.
Zukünftige Richtungen
There are several future directions for the research on N-(2-Benzoyl-3-methylphenyl)prop-2-enamide. One of the major areas of research is the development of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide as a therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide in humans. Additionally, the mechanism of action of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide needs to be further elucidated to better understand its biological effects.
Synthesemethoden
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide can be synthesized by the Claisen-Schmidt condensation reaction between 3-methylacetophenone and benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer therapy. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been shown to have anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-3-15(19)18-14-11-7-8-12(2)16(14)17(20)13-9-5-4-6-10-13/h3-11H,1H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQQUYUZBKLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

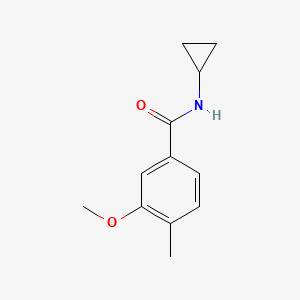
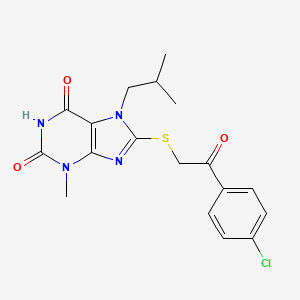
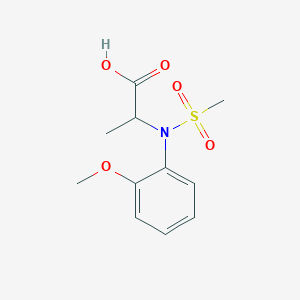
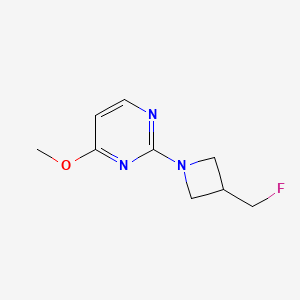
![2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid](/img/structure/B2787522.png)
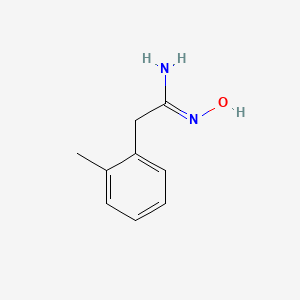
![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)
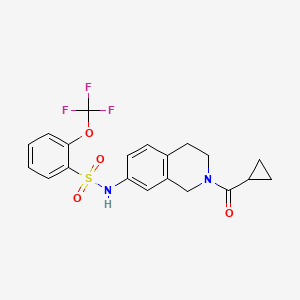
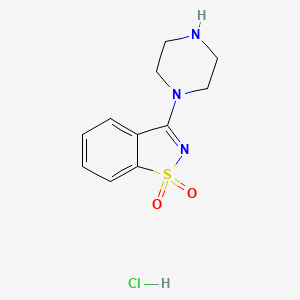
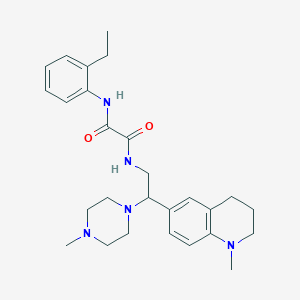
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2787531.png)
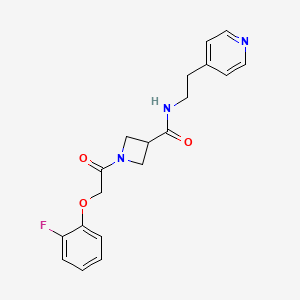
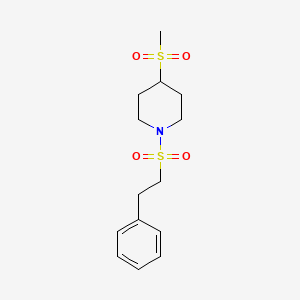
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2787539.png)